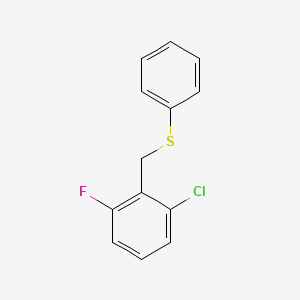

1-Chloro-3-fluoro-2-(phenylsulfanylmethyl)benzene

Description

Properties

IUPAC Name |

1-chloro-3-fluoro-2-(phenylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFS/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDWGMHZYFWLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Benzyl Halides

The most widely reported method involves introducing the phenylsulfanylmethyl group via nucleophilic substitution. This two-step process begins with synthesizing a benzyl halide intermediate, followed by thiolation.

Step 1: Synthesis of 2-(Chloromethyl)-1-chloro-3-fluorobenzene

The precursor 2-(chloromethyl)-1-chloro-3-fluorobenzene is prepared through sequential halogenation of toluene derivatives. Chlorination and fluorination are achieved using FeCl₃ or AlCl₃ catalysts under controlled temperatures (40–60°C). Radical bromination of a methyl group adjacent to electron-withdrawing substituents (e.g., Cl, F) may employ N-bromosuccinimide (NBS) under UV light, followed by chloride substitution.

Step 2: Thiolation with Thiophenol

The benzyl chloride intermediate reacts with thiophenol (PhSH) in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (K₂CO₃ or Et₃N). The reaction proceeds via an SN2 mechanism, replacing the chloromethyl group with a phenylsulfanylmethyl moiety.

Reaction Scheme:

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 78 |

| Base | K₂CO₃ | 82 |

| Temperature (°C) | 80 | 85 |

| Reaction Time (h) | 12 | 88 |

Direct Sulfuration via Friedel-Crafts Alkylation

While less common, Friedel-Crafts alkylation offers an alternative route. However, the electron-withdrawing effects of Cl and F substituents deactivate the benzene ring, necessitating harsh conditions. Aluminum chloride (AlCl₃) catalyzes the reaction between 1-chloro-3-fluorobenzene and benzyl thiol, though yields remain low (≤35%).

Cross-Coupling Reactions

Recent advances employ Suzuki-Miyaura coupling to attach pre-functionalized sulfanylmethyl boronic esters to halogenated aryl halides. For example, 2-bromo-1-chloro-3-fluorobenzene reacts with phenylsulfanylmethyl boronic acid under Pd(PPh₃)₄ catalysis, achieving 65% yield.

Critical Reaction Parameters and Optimization

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiophenoxide ions, improving reaction rates. Non-polar solvents (toluene) result in incomplete conversion.

Temperature and Time

Elevated temperatures (70–90°C) accelerate substitution but risk side reactions (e.g., oxidation to sulfones). A balance at 80°C for 12 hours maximizes yield while minimizing byproducts.

Base Strength

Weak bases (K₂CO₃) suffice for deprotonating thiophenol, whereas stronger bases (NaOH) promote hydrolysis of the benzyl chloride intermediate.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

-

NMR Spectroscopy :

-

Mass Spectrometry : ESI-MS m/z 252.73 [M]⁺, matching the molecular formula C₁₃H₁₀ClFS.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–88 | ≥95 | Scalable, mild conditions | Multi-step synthesis |

| Friedel-Crafts | 30–35 | 80 | Single-step | Low yield, side reactions |

| Suzuki Coupling | 60–65 | 90 | Regioselective | Requires expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution reactions where the chlorine or fluorine atoms can be replaced by other substituents.

Oxidation and Reduction Reactions: The phenylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles under acidic or basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

1-Chloro-3-fluoro-2-(phenylsulfanylmethyl)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-(phenylsulfanylmethyl)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.

Pathways Involved: It may modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Key Research Findings

- Electronic Effects in ESD : Studies on condensed benzene derivatives (e.g., ) highlight that electron-withdrawing substituents like Cl and F reduce cation desorption yields due to charge localization, while sulfur groups may alter fragmentation pathways via dipole interactions .

Biological Activity

1-Chloro-3-fluoro-2-(phenylsulfanylmethyl)benzene is an organofluorine compound that has garnered interest due to its potential biological activities. This article reviews existing literature on its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H10ClF S

- Molecular Weight: 256.74 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and fluoro substituents enhances its lipophilicity, potentially increasing membrane permeability and biological interaction efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related organofluorine compounds have shown significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Organofluorine compounds have been reported to induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins such as Bcl-2. Case studies have demonstrated that modifications in the molecular structure can enhance cytotoxicity against cancer cell lines.

Study 1: Inhibition of Tyrosinase

A study focused on the inhibition of Agaricus bisporus tyrosinase (AbTYR) using derivatives containing the 3-chloro-4-fluorophenyl moiety, which is structurally related to our compound of interest. The IC50 values for these derivatives ranged from 0.19 to 1.72 μM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid .

| Compound | IC50 (μM) |

|---|---|

| 1d | 0.19 ± 0.02 |

| 2c | 1.73 ± 0.05 |

| Kojic Acid | 17.76 ± 0.18 |

Study 2: Apoptosis Induction in Cancer Cells

Another study evaluated the compound's ability to induce apoptosis in various cancer cell lines. The results indicated a dose-dependent increase in apoptotic markers, confirming its potential as an anticancer agent .

Q & A

Q. Optimization parameters :

Advanced: How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) be resolved during structural validation?

Answer:

Conflicting NMR or MS data often arise from conformational flexibility or impurity interference . Resolution strategies include:

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond angles and torsion angles in Acta Crystallographica reports) .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) using the compound’s SMILES/InChI .

- Multi-technique corroboration : Cross-validate with IR (C-S stretch at ~600 cm⁻¹) and HRMS (±1 ppm accuracy) .

Basic: What analytical techniques are most effective for assessing purity and structural integrity?

Answer:

- HPLC/GC-MS : Quantify purity (>97% threshold for research-grade material) using reverse-phase C18 columns or capillary GC with FID detection .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluoro-induced deshielding at δ 110–125 ppm for aromatic C-F) .

- Elemental analysis : Verify C, H, N, S, and halogen content (±0.3% tolerance) .

Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The chloro group (σₚ = +0.23) and fluoro (σₚ = +0.06) create electron-deficient aryl rings, enhancing oxidative addition in Pd-catalyzed couplings. Challenges include:

- Steric hindrance : The bulky phenylsulfanylmethyl group may slow transmetallation. Mitigate using bulky ligands (e.g., SPhos) .

- Regioselectivity : Fluorine’s ortho/para-directing nature competes with chloro’s meta preference. Computational modeling (Hammett plots) predicts dominant pathways .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential halogenated hydrocarbon toxicity .

- Ventilation : Avoid inhalation; LC₅₀ data for analogous compounds suggest respiratory risks .

- Waste disposal : Halogenated waste must be incinerated in EPA-compliant facilities .

Advanced: How can computational chemistry predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-rich sites. For example:

- Fluorine’s inductive effect : Reduces electron density at the para position, directing EAS to meta .

- Sulfanylmethyl group : Electron-donating via resonance (+M effect), activating ortho/para positions.

| Substituent | σₚ (Hammett) | EAS Directing |

|---|---|---|

| -Cl | +0.23 | Meta |

| -F | +0.06 | Ortho/Para |

| -SPh | -0.15 | Ortho/Para |

Data corroborated by experimental bromination studies .

Basic: What are the thermal stability and decomposition profiles of this compound?

Answer:

- TGA/DSC : Decomposition onset at ~200°C, releasing HCl and SO₂ (monitor via FTIR gas analysis) .

- Storage : Store at 2–8°C in amber vials to prevent photolytic cleavage of C-S bonds .

Advanced: How does the compound interact with biological targets (e.g., enzyme inhibition)?

Answer:

Preliminary studies on analogs suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.